molecular formula C17H23N3O5S B2613877 1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione CAS No. 2194849-91-5

1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

Cat. No.: B2613877
CAS No.: 2194849-91-5
M. Wt: 381.45
InChI Key: JSOUECPEZLUHGT-UHFFFAOYSA-N
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Description

The compound “1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione” is a structurally complex molecule featuring three key components:

  • A 2-methoxy-5-methylbenzenesulfonyl group: This aromatic sulfonyl substituent introduces steric and electronic effects due to the methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively.
  • A piperidine ring: The six-membered nitrogen-containing heterocycle provides conformational flexibility and serves as a scaffold for sulfonyl group attachment. Piperidine derivatives are common in medicinal chemistry due to their bioavailability and metabolic stability.
  • A 3-methylimidazolidine-2,4-dione moiety: This urea-derived heterocycle is known for its hydrogen-bonding capacity, which may enhance binding affinity in biological systems or influence crystallization behavior.

Properties

IUPAC Name

1-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-12-4-5-14(25-3)15(10-12)26(23,24)19-8-6-13(7-9-19)20-11-16(21)18(2)17(20)22/h4-5,10,13H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOUECPEZLUHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s uniqueness, we compare it with structurally related sulfonyl-containing heterocycles from the literature. Key differences in substituents, core scaffolds, and functional groups are analyzed below.

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Scaffold Sulfonyl Substituent Attached Functional Group Key Features
Target Compound: 1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione Piperidine 2-methoxy-5-methylbenzene 3-methylimidazolidine-2,4-dione Methoxy and methyl groups enhance electron-withdrawing effects; urea moiety enables hydrogen bonding .
4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide () Pyridine 4-methylbenzene (tosyl group) Sulfonamide linkage Dihedral angles (74–80°) between aromatic rings influence π-π stacking and crystal packing .
3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfonyl]acetyl}-2,6-diphenylpiperidin-4-one () Piperidine 5-methylthiadiazole Acetyl-thiadiazole Thiadiazole’s sulfur atoms participate in C-H⋯S interactions; disordered methyl groups affect stability .
1-Methylsulfonylpiperazine derivatives () Piperazine Methyl Varied amines or aromatic substituents Methylsulfonyl groups enhance solubility; piperazine’s basicity enables salt formation .

Key Findings

Sulfonyl Group Electronic Effects :

  • The target compound’s 2-methoxy-5-methylbenzenesulfonyl group is more electron-withdrawing than the 4-methylbenzenesulfonyl (tosyl) group in ’s compound. This difference could increase the compound’s stability in acidic environments or alter its reactivity in nucleophilic substitutions .
  • Compared to methylsulfonyl derivatives (), the aromatic sulfonyl group in the target compound may reduce solubility in polar solvents due to increased hydrophobicity .

Heterocyclic Core Influence: Piperidine (target compound) vs. Imidazolidinedione vs. thiadiazole (): The urea-like imidazolidinedione participates in stronger hydrogen bonding than the sulfur-rich thiadiazole, which may favor crystallization or protein binding .

The disordered methyl groups in ’s thiadiazole derivative highlight how steric bulk near sulfonyl groups can complicate crystallization, a factor that may apply to the target compound’s 5-methyl substituent .

Synthetic Considerations :

  • The target compound’s synthesis likely involves sulfonylation of a piperidine precursor, analogous to ’s use of 4-toluenesulfonyl chloride under basic conditions. The methoxy and methyl groups may require protective strategies during synthesis .

Contradictions and Limitations

  • The biological or industrial applications of the target compound remain speculative, as the evidence focuses on structural analogs without explicit pharmacological or material studies.

Biological Activity

The compound 1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione , also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in research.

  • Molecular Formula : C20H26N2O4S
  • Molecular Weight : 390.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions are employed to create the piperidine structure.
  • Sulfonylation : The introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides.
  • Formation of Imidazolidine Ring : This is accomplished via condensation reactions involving appropriate precursors.
  • Final Modifications : Additional functional groups are introduced to enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion . Additionally, the imidazolidine structure may facilitate interactions with tubulin, potentially disrupting microtubule formation and leading to cell cycle arrest in cancer cells.

Antiproliferative Effects

Studies have shown that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives targeting tubulin have demonstrated IC50 values in the nanomolar range, indicating potent cytotoxic effects . The mechanism often involves inducing apoptosis through mitochondrial pathways and disrupting mitotic spindle formation.

Case Studies

  • Breast Cancer Research : In a study focusing on breast cancer cells (MCF-7), compounds related to this structure were found to induce G2/M phase arrest and apoptosis. The immunofluorescence staining revealed that these compounds targeted tubulin effectively, leading to multinucleation—a hallmark of mitotic catastrophe .
  • Neurological Applications : The compound has shown promise in targeting neurological pathways, potentially modulating neurotransmitter release or receptor activity. This could have implications for treating disorders such as depression or anxiety.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Study FocusFindingsImplications
Antiproliferative ActivitySignificant inhibition of cancer cell proliferation at low concentrationsPotential development of new cancer therapies
Mechanism ExplorationDisruption of microtubule dynamics leading to cell cycle arrestInsights into treatment strategies for resistant cancer forms
Neurological ImpactModulation of neurotransmitter systemsPossible therapeutic avenues for neurodegenerative diseases

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